molecular formula C21H15N3O3 B8243919 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol

3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol

Cat. No.: B8243919
M. Wt: 357.4 g/mol
InChI Key: VNIZEYVBKJDTFO-UHFFFAOYSA-N
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Description

3,3’,3’‘-(1,3,5-Triazine-2,4,6-triyl)triphenol is an organic compound that belongs to the class of triazine derivatives This compound is characterized by a triazine ring substituted with three phenol groups at the 3, 3’, and 3’’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol typically involves the reaction of cyanuric chloride with phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by phenol groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Reduced triazine derivatives.

    Substitution: Nitro or sulfonated derivatives of the phenol groups.

Scientific Research Applications

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of polymers, dyes, and other functional materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The phenol groups can also participate in hydrogen bonding and other interactions that enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: Similar triazine core but with aldehyde groups instead of phenol groups.

    4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Contains aniline groups instead of phenol groups.

Uniqueness

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)triphenol is unique due to its combination of a triazine core with phenol groups, which imparts specific chemical reactivity and stability. This makes it particularly useful in applications requiring robust and reactive materials.

Properties

IUPAC Name

3-[4,6-bis(3-hydroxyphenyl)-1,3,5-triazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-16-7-1-4-13(10-16)19-22-20(14-5-2-8-17(26)11-14)24-21(23-19)15-6-3-9-18(27)12-15/h1-12,25-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIZEYVBKJDTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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